4-Bromo-2,6-bis(trifluoromethyl)quinoline 4-Bromo-2,6-bis(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 35853-48-6
VCID: VC3814854
InChI: InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
Molecular Formula: C11H4BrF6N
Molecular Weight: 344.05 g/mol

4-Bromo-2,6-bis(trifluoromethyl)quinoline

CAS No.: 35853-48-6

Cat. No.: VC3814854

Molecular Formula: C11H4BrF6N

Molecular Weight: 344.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,6-bis(trifluoromethyl)quinoline - 35853-48-6

Specification

CAS No. 35853-48-6
Molecular Formula C11H4BrF6N
Molecular Weight 344.05 g/mol
IUPAC Name 4-bromo-2,6-bis(trifluoromethyl)quinoline
Standard InChI InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Standard InChI Key IJCXJMWXDNLXDN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 4-bromo-2,6-bis(trifluoromethyl)quinoline consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Substituents at the 2-, 4-, and 6-positions introduce significant steric and electronic modulation:

  • Bromine (4-position): Enhances electrophilic aromatic substitution reactivity and serves as a leaving group in cross-coupling reactions .

  • Trifluoromethyl groups (2- and 6-positions): Impart high electron-withdrawing character, increasing the compound’s metabolic stability and lipophilicity, which are advantageous in drug design .

The SMILES notation FC(C1=CC=C2N=C(C(F)(F)F)C=C(Br)C2=C1)(F)F accurately represents its planar structure, with computational data indicating a topological polar surface area (TPSA) of 12.89 Ų and a logP value of 5.03, suggesting moderate hydrophobicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₄BrF₆N
Molecular Weight344.05 g/mol
Purity95–98%
LogP5.03
TPSA12.89 Ų
Melting PointNot reported
Boiling PointNot reported

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 4-bromo-2,6-bis(trifluoromethyl)quinoline typically involves multi-step protocols starting from substituted anilines. A representative approach adapts methods used for analogous trifluoromethylquinolines :

  • Cyclocondensation: Reacting 4-bromoaniline with ethyl trifluoroacetoacetate under acidic conditions to form the quinoline core.

  • Bromination: Treating the intermediate with phosphoryl bromide (POBr₃) to introduce bromine at the 4-position .

Scheme 1: Hypothetical Synthesis Pathway

4-Bromoaniline+CF₃COCH₂CO₂EtH⁺4-Bromo-2-trifluoromethylquinolinePOBr₃Target Compound\text{4-Bromoaniline} + \text{CF₃COCH₂CO₂Et} \xrightarrow{\text{H⁺}} \text{4-Bromo-2-trifluoromethylquinoline} \xrightarrow{\text{POBr₃}} \text{Target Compound}

Note: Detailed experimental conditions remain proprietary in industrial settings .

Palladium-Catalyzed Functionalization

Recent advances highlight the utility of palladium-catalyzed cross-coupling reactions to modify the bromine moiety. For instance, Sonogashira coupling with terminal alkynes can yield alkynylated derivatives, as demonstrated in analogous systems :

4-Bromo-2,6-bis(trifluoromethyl)quinoline+RC≡CHPd(PPh₃)₄, CuI4-Alkynyl-2,6-bis(trifluoromethyl)quinoline\text{4-Bromo-2,6-bis(trifluoromethyl)quinoline} + \text{RC≡CH} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{4-Alkynyl-2,6-bis(trifluoromethyl)quinoline}

Applications in Pharmaceutical and Materials Science

Fluorescent Materials

Bis- and tris-alkynylated quinoline derivatives exhibit intense fluorescence with quantum yields (Φ) exceeding 0.7, making them candidates for organic light-emitting diodes (OLEDs) and sensors . The electron-withdrawing -CF₃ groups redshift emission wavelengths, enabling tunable optical properties .

Table 2: Comparative Optical Properties of Quinoline Derivatives

Compoundλₑₓ (nm)λₑₘ (nm)ΦReference
4-Bromo-2,6-bis(CF₃)quinoline3504600.75*
4-Ethynyl-2,6-bis(CF₃)quinoline3654800.82
4-Phenylethynyl-2,6-bis(CF₃)quinoline3704900.78
*Estimated from analogous structures.

Future Directions and Research Opportunities

Expanding Synthetic Utility

Developing one-pot methodologies to streamline synthesis remains a priority. Patent US6500955B1 demonstrates the feasibility of single-step routes for related quinolines, suggesting analogous strategies could be adapted .

Biomedical Applications

Further exploration of its role in metal-drug conjugates, particularly with rhenium or platinum, may unveil novel anticancer mechanisms . Additionally, the compound’s potential as a protease inhibitor warrants investigation, given the success of quinoline-based drugs like chloroquine.

Advanced Materials

Functionalizing the bromine moiety with π-conjugated systems could yield materials with enhanced electroluminescence for OLEDs or nonlinear optical (NLO) properties for photonic devices .

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